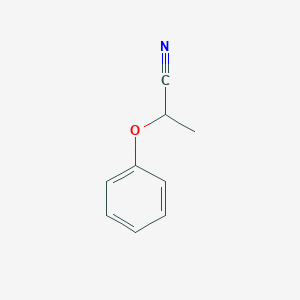

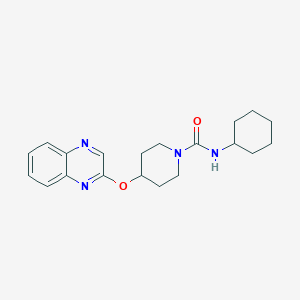

![molecular formula C11H15N3O3S B3019205 N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034243-68-8](/img/structure/B3019205.png)

N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is not directly reported in the provided papers. However, similar compounds within the N-(benzo[d]thiazol-2-yl)acetamide family have been synthesized using various methodologies. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized through C-C coupling methodology, utilizing Pd(0) and aryl boronic pinacol ester/acids . This suggests that the synthesis of the compound may also involve a palladium-catalyzed coupling process, potentially adaptable for the trimethylated benzo[c][1,2,5]thiadiazole core.

Molecular Structure Analysis

The molecular structure of this compound can be inferred to have a benzo[c][1,2,5]thiadiazole core with acetamide functionality. The structure-activity relationship studies of similar compounds indicate that hydrogen bonding plays a crucial role in their biological activity . The photophysical properties of related N-(benzo[d]thiazol-2-yl)acetamide crystals were studied, revealing that hydrogen bonding interactions are significant in the assembly of these molecules . This information could be relevant to the compound , suggesting that its molecular structure may facilitate similar interactions.

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly detailed in the provided literature. However, the biological activities of related compounds have been attributed to their ability to interact with biological targets through hydrogen bonding and other non-covalent interactions . This implies that the compound of interest may undergo similar reactions in biological systems, particularly with enzymes where such interactions are critical for inhibition.

Physical and Chemical Properties Analysis

The physical and chemical properties of the specific compound are not described in the provided papers. Nonetheless, the properties of structurally related N-(benzo[d]thiazol-2-yl)acetamides suggest that the compound may exhibit moderate solubility in polar solvents and could form crystalline structures that are stabilized by hydrogen bonding . The antioxidant and anti-inflammatory activities of similar thiazolidin-based acetamides suggest that the compound may also possess these properties, given the structural similarities.

Biological Activities and Case Studies

The biological activities of related N-(benzo[d]thiazol-2-yl)acetamides have been extensively studied. These compounds have shown a range of activities, including antioxidant, antibacterial, and urease inhibition . The most significant activity was observed in urease inhibition, where these compounds outperformed the standard used in the assays . Molecular docking studies have provided insights into the mechanism of action, indicating that the non-metallic active site of the urease enzyme is the target for these compounds . Additionally, other acetamide derivatives have demonstrated antioxidant and anti-inflammatory activities , which could be indicative of the potential biological activities of this compound.

Propriétés

IUPAC Name |

N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-7-5-10-11(6-9(7)12-8(2)15)14(4)18(16,17)13(10)3/h5-6H,1-4H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDQDCCLXOWISV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C)N(S(=O)(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3019130.png)

![1-(o-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3019131.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B3019132.png)

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3019138.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B3019140.png)

![methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B3019145.png)